1,2-Bis[2-(4-Dibenzo[b,f][1,4]thiazepin-11-yl-1-piperazinyl)ethoxy]ethane
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Overview
Description
1,2-Bis[2-(4-Dibenzo[b,f][1,4]thiazepin-11-yl-1-piperazinyl)ethoxy]ethane is a complex organic compound with the molecular formula C40H44N6O2S2. It is known for its significant role in various scientific research fields, particularly in neurology and pharmacology. This compound is often studied for its interactions with neurotransmitter receptors and its potential therapeutic applications.
Preparation Methods
The synthesis of 1,2-Bis[2-(4-Dibenzo[b,f][1,4]thiazepin-11-yl-1-piperazinyl)ethoxy]ethane involves multiple steps. One common synthetic route starts with the preparation of dibenzo[b,f][1,4]thiazepine derivatives, which are then reacted with piperazine derivatives. The final step involves the coupling of these intermediates with ethoxyethane groups under controlled conditions. The reaction conditions typically include the use of inert atmospheres and specific temperature controls to ensure high purity and yield .
Chemical Reactions Analysis
1,2-Bis[2-(4-Dibenzo[b,f][1,4]thiazepin-11-yl-1-piperazinyl)ethoxy]ethane undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in reduced forms of the compound.
Scientific Research Applications
1,2-Bis[2-(4-Dibenzo[b,f][1,4]thiazepin-11-yl-1-piperazinyl)ethoxy]ethane has a wide range of scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the study of complex organic molecules.
Biology: The compound is studied for its interactions with various biological receptors, particularly dopamine and serotonin receptors.
Medicine: It has potential therapeutic applications in the treatment of neurological disorders such as schizophrenia and depression.
Mechanism of Action
The mechanism of action of 1,2-Bis[2-(4-Dibenzo[b,f][1,4]thiazepin-11-yl-1-piperazinyl)ethoxy]ethane involves its interaction with multiple neurotransmitter receptors. It acts as an antagonist at dopamine D1, D2, and D3 receptors, as well as serotonin 5-HT1A, 5-HT2A, and 5-HT7 receptors. Additionally, it has high affinity for adrenergic receptors and histamine H1 receptors. These interactions result in the modulation of neurotransmitter activity, which is crucial for its therapeutic effects .
Comparison with Similar Compounds
1,2-Bis[2-(4-Dibenzo[b,f][1,4]thiazepin-11-yl-1-piperazinyl)ethoxy]ethane is unique due to its specific receptor binding profile and its potential therapeutic applications. Similar compounds include:
Quetiapine: An antipsychotic drug with a similar structure and receptor binding profile.
Clozapine: Another antipsychotic with a dibenzo[b,f][1,4]thiazepine core, but with different pharmacological properties.
Olanzapine: A thienobenzodiazepine derivative with antipsychotic properties.
These compounds share structural similarities but differ in their specific receptor affinities and therapeutic uses.
Properties
IUPAC Name |
6-[4-[2-[2-[2-(4-benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)ethoxy]ethoxy]ethyl]piperazin-1-yl]benzo[b][1,4]benzothiazepine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H44N6O2S2/c1-5-13-35-31(9-1)39(41-33-11-3-7-15-37(33)49-35)45-21-17-43(18-22-45)25-27-47-29-30-48-28-26-44-19-23-46(24-20-44)40-32-10-2-6-14-36(32)50-38-16-8-4-12-34(38)42-40/h1-16H,17-30H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBVWRXGWAIZGDD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCOCCOCCN2CCN(CC2)C3=NC4=CC=CC=C4SC5=CC=CC=C53)C6=NC7=CC=CC=C7SC8=CC=CC=C86 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H44N6O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
704.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1371638-05-9 |
Source
|
Record name | Des(hydroxyethyl) quetiapine dimer | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1371638059 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DES(HYDROXYETHYL) QUETIAPINE DIMER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JOZ426ZS3C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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